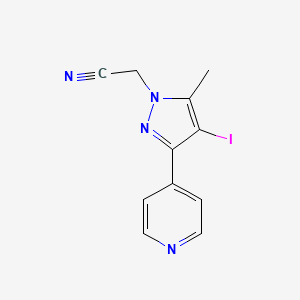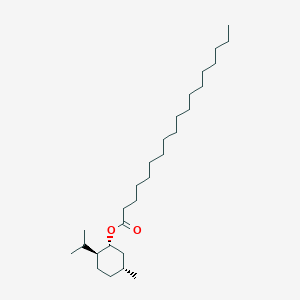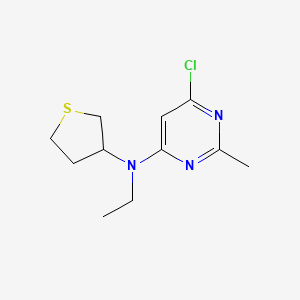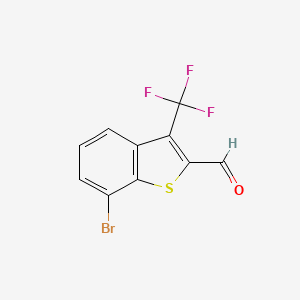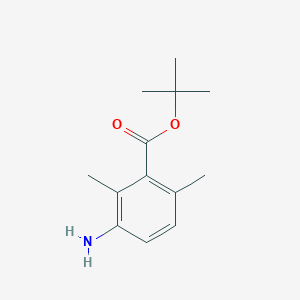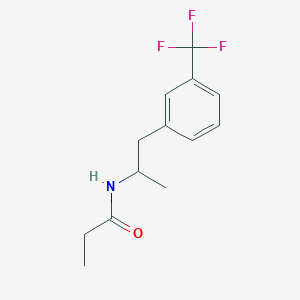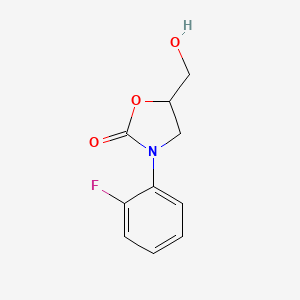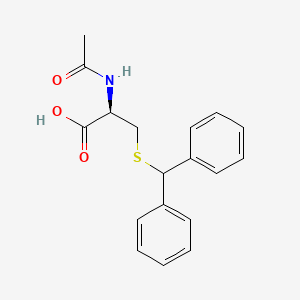
N-Acetyl-S-(diphenylmethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(diphenylmethyl)-L-cysteine is an organic compound belonging to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, with a diphenylmethyl group further modifying the structure. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(diphenylmethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the diphenylmethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(diphenylmethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding L-cysteine derivatives.
Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(diphenylmethyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions where cysteine metabolism is implicated.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(diphenylmethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can be cleaved enzymatically, releasing L-cysteine, which can then participate in various metabolic processes. The diphenylmethyl group may influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-allylcysteine: Another N-acylated cysteine derivative with an allyl group instead of a diphenylmethyl group.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: A compound with a p-chlorophenylcarbamoyl group attached to the sulfur atom of cysteine.
Uniqueness
N-Acetyl-S-(diphenylmethyl)-L-cysteine is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall bioactivity compared to other cysteine derivatives.
Propriétés
Numéro CAS |
19595-55-2 |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-benzhydrylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-13(20)19-16(18(21)22)12-23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
Clé InChI |
MYQUWNQMNNVURG-INIZCTEOSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
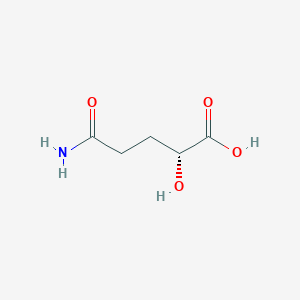
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

